![molecular formula C11H12BrN3OS B2863964 (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid CAS No. 306278-81-9](/img/structure/B2863964.png)
(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid
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Description
Synthesis Analysis
The synthesis of related compounds often involves reactions like Friedel-Crafts acylation . For instance, the synthesis of “4-bromo-4’-propylbenzophenone” was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Scientific Research Applications
α-Glucosidase Inhibition for Diabetes Management
This compound has been studied for its potential to inhibit α-glucosidase, an enzyme responsible for breaking down polysaccharides into monosaccharides, which can lead to an increase in blood glucose levels. Novel derivatives of this compound have shown potent inhibition activity, which could be beneficial in managing diabetes mellitus by lowering blood glucose levels .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of heterocyclic compounds with biological activity. These heterocycles, such as 1,3,4-oxadiazoles, are crucial in medicine and agriculture due to their antibacterial, antiviral, and antifungal properties .
Development of HIV-1 Protease Inhibitors
4-Bromobenzoyl chloride, a related compound, is utilized in the synthesis of HIV-1 protease inhibitors. By extension, (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid could play a role in the development of new inhibitors that can prevent the replication of HIV-1 .
Antimicrobial and Analgesic Agents
The compound is involved in the synthesis of oxazoles and cyclohexanone derivatives, which have applications as antimicrobial and analgesic agents. This suggests its potential use in creating new pharmaceuticals to combat microbial infections and pain management .
Agricultural Chemicals Synthesis
Derivatives of this compound could be synthesized to create agricultural chemicals with herbicidal, insecticidal, and fungicidal activity. This application is particularly important for protecting crops and ensuring food security .
properties
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTJPPNJOYUMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid |
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